molecular formula C8H8ClFN2 B8392954 2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine

2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine

Cat. No.: B8392954
M. Wt: 186.61 g/mol
InChI Key: BZDCTZHRJRVLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C8H8ClFN2 and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine

InChI

InChI=1S/C8H8ClFN2/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6,12H,1-2H2

InChI Key

BZDCTZHRJRVLGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=CC(=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate (Intermediate 36) (0.500 g, 2.027 mmol) was dissolved in dichloromethane (5 mL) and treated with trifluoroacetic acid (0.5 mL). The mixture was stirred at 45° C. for 1 hour then cooled to room temperature. The solution was evaporated to dryness under reduced pressure and the crude amine partitioned between 50% saturated sodium bicarbonate (80 mL) and ethyl acetate (60 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The solid amine intermediate was combined with anhydrous cupric acetate (0.375 g, 2.065 mmol), sodium carbonate (1.00 g, 9.43 mmol), 2,2′-bipyridyl (0.325 g, 2.081 mmol) and cyclopropylboronic acid (0.305 g, 3.55 mmol). 1,2-Dichloroethane (5 mL) was added and the mixture heated at 70° C. in air. After 2 hours, the mixture was cooled and diluted with ethyl acetate (300 mL). It was washed with a mixture of saturated ammonium chloride (50 mL), water (100 mL), and ammonium hydroxide (20 mL) before drying with magnesium sulfate and evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave 2-chloro-N-cyclopropyl-5-fluoropyridin-3-amine (0.270 g, 1.447 mmol, 71.4% yield).
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
0.375 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0.325 g
Type
reactant
Reaction Step Six
Quantity
0.305 g
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

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